molecular formula C8H14O B13997224 Bicyclo[5.1.0]octan-2-ol CAS No. 72657-57-9

Bicyclo[5.1.0]octan-2-ol

Cat. No.: B13997224
CAS No.: 72657-57-9
M. Wt: 126.20 g/mol
InChI Key: HDHAVKJPOAAKFE-UHFFFAOYSA-N
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Description

Bicyclo[5.1.0]octan-2-ol is an organic compound with the molecular formula C8H14O. It is a bicyclic alcohol, characterized by a unique structure that includes a cyclopropane ring fused to a cyclohexane ring. This compound is of interest in various fields of chemistry due to its strained ring system and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[5.1.0]octan-2-ol typically involves the formation of the bicyclic structure followed by the introduction of the hydroxyl group. One common method involves the cyclization of suitable precursors under specific conditions. For example, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a rhodium (I) complex as a catalyst has been reported . This method involves a one-pot procedure that includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of tandem catalysis and efficient synthetic procedures are likely employed to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.1.0]octan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield Bicyclo[5.1.0]octan-2-one, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Bicyclo[5.1.0]octan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[5.1.0]octan-2-ol involves its interaction with molecular targets through its hydroxyl group and strained ring system. The compound can participate in various chemical reactions, leading to the formation of different products. The specific pathways and molecular targets depend on the reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[51

Properties

CAS No.

72657-57-9

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[5.1.0]octan-2-ol

InChI

InChI=1S/C8H14O/c9-8-4-2-1-3-6-5-7(6)8/h6-9H,1-5H2

InChI Key

HDHAVKJPOAAKFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C2CC2C1)O

Origin of Product

United States

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